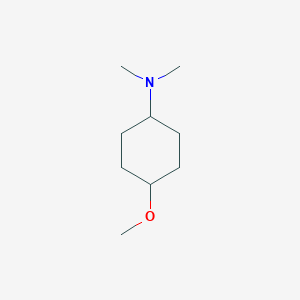![molecular formula C12H10N2OS2 B14274097 (5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone CAS No. 129015-13-0](/img/structure/B14274097.png)
(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone is a chemical compound with a complex structure that includes both imidazole and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carbaldehyde with 4-(methylthio)benzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., bromine or chlorine) and Lewis acids (e.g., aluminum chloride) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby exerting its effects. The pathways involved include the inhibition of specific metabolic processes, leading to the desired biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)[4-(methylthio)phenyl]methanone
- (5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(ethylsulfanyl)phenyl]methanone
Uniqueness
Compared to similar compounds, (5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone exhibits unique properties due to the presence of both methyl and sulfanyl groups
Propiedades
Número CAS |
129015-13-0 |
|---|---|
Fórmula molecular |
C12H10N2OS2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
(5-methyl-2-sulfanylideneimidazol-4-yl)-(4-methylsulfanylphenyl)methanone |
InChI |
InChI=1S/C12H10N2OS2/c1-7-10(14-12(16)13-7)11(15)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3 |
Clave InChI |
XPTKLIITHYQHBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=S)N=C1C(=O)C2=CC=C(C=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


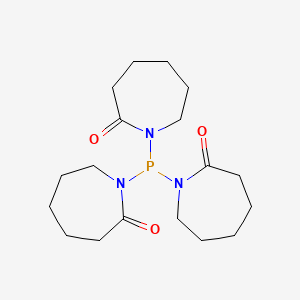
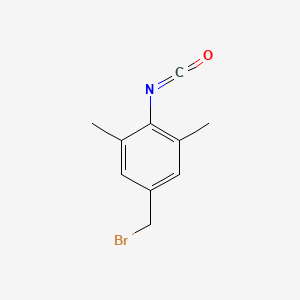
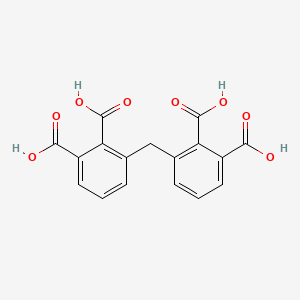

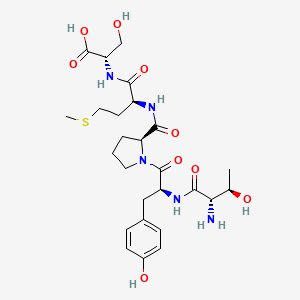
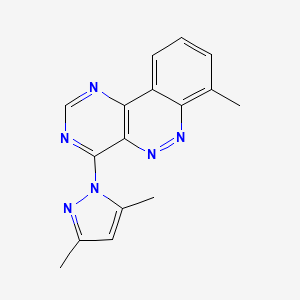
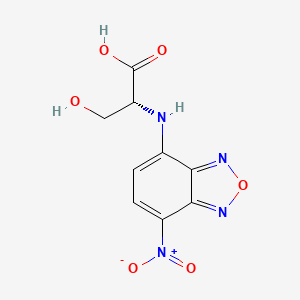
![Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]-](/img/structure/B14274031.png)
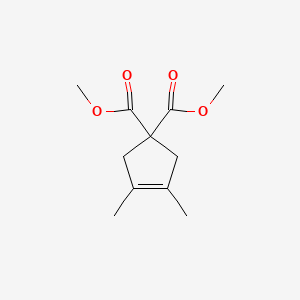
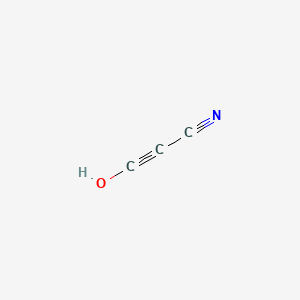
![3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14274057.png)

![4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine](/img/structure/B14274069.png)
